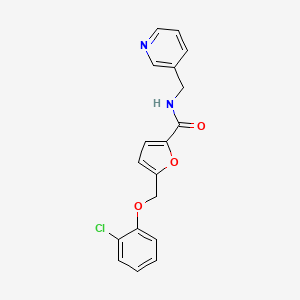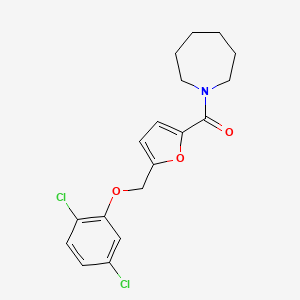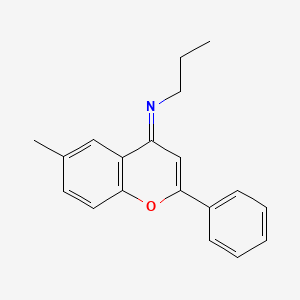
6-Methyl-2-phenyl-N-propyl-4H-chromen-4-imine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
WAY-325148-A es un compuesto químico conocido por sus efectos inhibitorios sobre la síntesis de ADN en el virus de la viruela. Ha demostrado actividad citotóxica contra diversas líneas celulares cancerosas, incluidas MCF7 (cáncer de mama), A549 (cáncer de pulmón), HeLa (cáncer cervical) y HEK293 (células renales embrionarias humanas) .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de WAY-325148-A típicamente implica reacciones orgánicas de múltiples pasos. La ruta sintética exacta puede variar, pero generalmente incluye los siguientes pasos:
Formación de la Estructura Principal: Esto implica la construcción del andamiaje central de la molécula a través de una serie de reacciones de condensación y ciclación.
Modificaciones del Grupo Funcional: Introducción de grupos funcionales específicos que son cruciales para la actividad biológica del compuesto. Esto puede implicar reacciones como halogenación, alquilación o acilación.
Purificación: El producto final se purifica utilizando técnicas como cromatografía en columna o recristalización para lograr la pureza deseada.
Métodos de Producción Industrial
La producción industrial de WAY-325148-A probablemente implicaría escalar los métodos de síntesis de laboratorio. Esto incluye optimizar las condiciones de reacción para reacciones a gran escala, garantizar una calidad y un rendimiento consistentes e implementar procesos de purificación eficientes.
Análisis De Reacciones Químicas
Tipos de Reacciones
WAY-325148-A puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: Introducción de átomos de oxígeno en la molécula, a menudo utilizando agentes oxidantes como permanganato de potasio o peróxido de hidrógeno.
Reducción: Eliminación de átomos de oxígeno o adición de átomos de hidrógeno, típicamente utilizando agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: Reemplazo de un grupo funcional por otro, que se puede lograr utilizando reactivos nucleófilos o electrófilos.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en condiciones ácidas o básicas.
Reducción: Borohidruro de sodio en metanol o etanol.
Sustitución: Agentes halogenantes como cloruro de tionilo o bromo.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los grupos funcionales específicos presentes en WAY-325148-A y las condiciones utilizadas. Por ejemplo, la oxidación podría producir derivados hidroxilados, mientras que la reducción podría producir análogos desoxigenados.
Aplicaciones Científicas De Investigación
WAY-325148-A tiene una amplia gama de aplicaciones en investigación científica:
Química: Se utiliza como reactivo o intermedio en la síntesis orgánica.
Biología: Se estudia por sus efectos sobre los procesos celulares, en particular la síntesis de ADN y la proliferación celular.
Medicina: Se investiga por su potencial como agente anticancerígeno debido a su actividad citotóxica contra diversas líneas celulares cancerosas.
Industria: Se utiliza en el desarrollo de productos farmacéuticos y otros productos químicos.
Mecanismo De Acción
WAY-325148-A ejerce sus efectos principalmente inhibiendo la síntesis de ADN. Se dirige a enzimas específicas involucradas en la replicación del ADN, evitando así la proliferación de células. Este mecanismo es particularmente efectivo contra las células que se dividen rápidamente, como las células cancerosas y los virus.
Comparación Con Compuestos Similares
Compuestos Similares
WAY-325148-B: Otro compuesto con efectos inhibitorios similares sobre la síntesis de ADN pero con diferentes grupos funcionales.
WAY-325148-C: Un derivado con actividad citotóxica mejorada contra una gama más amplia de líneas celulares.
Unicidad
WAY-325148-A es único debido a su estructura y grupos funcionales específicos, que confieren su actividad biológica particular. En comparación con compuestos similares, puede ofrecer ventajas en términos de potencia, selectividad y estabilidad.
Si tiene alguna pregunta más específica o necesita más detalles, ¡no dude en preguntar!
Propiedades
Fórmula molecular |
C19H19NO |
|---|---|
Peso molecular |
277.4 g/mol |
Nombre IUPAC |
6-methyl-2-phenyl-N-propylchromen-4-imine |
InChI |
InChI=1S/C19H19NO/c1-3-11-20-17-13-19(15-7-5-4-6-8-15)21-18-10-9-14(2)12-16(17)18/h4-10,12-13H,3,11H2,1-2H3 |
Clave InChI |
IETKOJLHXZTZHE-UHFFFAOYSA-N |
SMILES canónico |
CCCN=C1C=C(OC2=C1C=C(C=C2)C)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Benzyl-5,7-dimethylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B10817068.png)
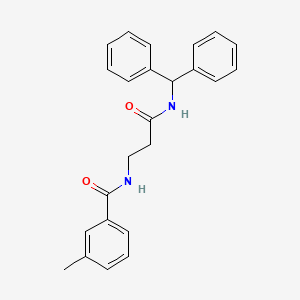

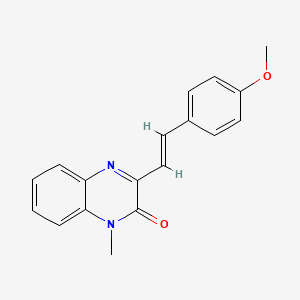
![Ethyl 5,5,7,7-tetramethyl-2-(2-(methyl(1-methylpiperidin-4-yl)amino)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B10817090.png)

![1-[(Z)-[5-(3-nitrophenyl)furan-2-yl]methylideneamino]-3-phenylthiourea](/img/structure/B10817099.png)
![2-amino-N-[(Z)-[4-[(9-ethylcarbazol-3-yl)amino]-4-oxobutan-2-ylidene]amino]benzamide](/img/structure/B10817112.png)
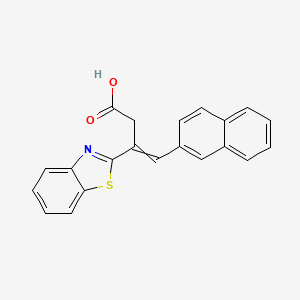

![(3,5-Dichloro-2-hydroxyphenyl)(3-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl)methanone](/img/structure/B10817121.png)

